molecular formula C10H9Br2NO2 B14155816 2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile CAS No. 330462-60-7

2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B14155816
CAS No.: 330462-60-7
M. Wt: 334.99 g/mol
InChI Key: BXSCLRPCJWDQOV-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H9Br2NO2 It is a derivative of benzonitrile, characterized by the presence of bromine, ethoxy, and methoxy groups on the benzene ring

Preparation Methods

The synthesis of 2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,3-Dibromo-5-ethoxy-4-methoxybenzonitrile can be compared with other similar compounds, such as:

  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 2-Bromo-4-ethoxy-5-methoxybenzonitrile
  • 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring, which can significantly affect their chemical properties and applications .

Properties

CAS No.

330462-60-7

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

2,3-dibromo-5-ethoxy-4-methoxybenzonitrile

InChI

InChI=1S/C10H9Br2NO2/c1-3-15-7-4-6(5-13)8(11)9(12)10(7)14-2/h4H,3H2,1-2H3

InChI Key

BXSCLRPCJWDQOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C#N)Br)Br)OC

Origin of Product

United States

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